molecular formula C19H22N4O3S B11710104 1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide

1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide

Cat. No.: B11710104
M. Wt: 386.5 g/mol
InChI Key: MZCPPHXFHJAULT-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C18H22N4O3S. This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, pyridine, triethylamine, mild to moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-4-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}PIPERIDIN-4-YL]METHYL 4-METHYLBENZENE-1-SULFONATE
  • 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE

Uniqueness

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its combination of a piperidine ring, pyridine moiety, and sulfonyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-15-5-7-18(8-6-15)27(25,26)23-12-9-16(10-13-23)19(24)22-21-14-17-4-2-3-11-20-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,22,24)/b21-14+

InChI Key

MZCPPHXFHJAULT-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.